gamma-Tocopherol
Overview
Description
Gamma-tocopherol is a significant form of vitamin E present in many plant seeds and the US diet. While it has historically received less attention than alpha-tocopherol, the primary form found in supplements and tissues, recent research underscores its potential importance to human health. Gamma-tocopherol exhibits unique characteristics distinguishing it from alpha-tocopherol, including its efficacy as a trap for lipophilic electrophiles and its role in the human diet and health implications, particularly in the prevention of cardiovascular diseases and cancer (Jiang et al., 2001).
Synthesis and Molecular Structure Analysis
Gamma-tocopherol's synthesis and accumulation in human tissues, as well as its conversion to metabolites like gamma-CEHC, highlight its bioavailability and metabolic pathways. Gamma-CEHC, not derived from alpha-tocopherol, exhibits natriuretic activity that may have physiological significance. This aspect underscores the importance of understanding gamma-tocopherol's molecular structure and its distinction from alpha-tocopherol, contributing to its unique biological activities (Jiang et al., 2001).
Chemical Reactions and Properties
Gamma-tocopherol's ability to inhibit cyclooxygenase activity and possess anti-inflammatory properties differentiates it chemically from alpha-tocopherol. This function plays a crucial role in its potential health benefits, particularly in reducing the risk of inflammatory diseases and its involvement in the body's chemical reactions (Reiter et al., 2007).
Physical Properties Analysis
The presence of gamma-tocopherol in various matrices, such as foods, pharmaceuticals, and biological samples, requires effective methods for its extraction, identification, and quantification. The development and refinement of chromatographic techniques have been crucial in understanding the physical properties of gamma-tocopherol and related compounds, facilitating research into their biological significance and health implications (Rupérez et al., 2001).
Chemical Properties Analysis
Understanding the chemical properties of gamma-tocopherol, including its interactions with other molecules and its stability, is essential for exploring its potential as a dietary supplement and therapeutic agent. The anti-inflammatory properties of gamma-tocopherol, distinct from those of alpha-tocopherol, suggest that dietary supplements containing a mix of tocopherols could offer enhanced health benefits, highlighting the need for further investigation into the chemical properties of gamma-tocopherol and its efficacy in disease prevention and health promotion (Reiter et al., 2007).
Scientific Research Applications
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Abiotic Stress Responses in Plants
- Field : Plant Physiology
- Application : Gamma-Tocopherol plays a role in the abiotic stress responses of transgenic tobacco .
- Method : Transgenic tobacco plants were created with silenced homogentisate phytyltransferase (HPT) and gamma-tocopherol methyltransferase (γ-TMT) activity. The response of these transgenics to various stress conditions was studied .
- Results : Decreased total tocopherol content increased the sensitivity of HPT:RNAi transgenics toward all tested stress conditions, whereas γ-TMT-silenced plants showed an improved performance when challenged with sorbitol or methyl viologen .
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Telomere Length in Humans
- Field : Nutritional Sciences
- Application : The relationship between serum alpha- and gamma-tocopherol levels and leukocyte telomere length, a biomarker of biological aging, was studied .
- Method : A cross-sectional design was employed to study 5768 adults from the National Health and Nutrition Examination Survey (NHANES). DNA was obtained via blood samples. Telomere length was assessed using the quantitative polymerase chain reaction method. Serum concentrations of alpha- and gamma-tocopherol were measured using high performance liquid chromatography (HPLC) .
- Results : For each µg/dL higher level of gamma-tocopherol, telomeres were 0.33 base pairs shorter .
-
Inflammation and Cardiovascular Health
- Field : Nutrition and Cardiovascular Health
- Application : Gamma-Tocopherol has been found to be more effective at neutralizing certain types of reactive nitrogen species, suggesting its unique role in combating inflammation and promoting cardiovascular health .
- Method : This is based on a review of the literature .
- Results : The specific outcomes are not detailed in the source .
-
Messenger RNA Production in Plants
- Field : Plant Biochemistry
- Application : Tocopherols signal the accumulation of 3′-phosphoadenosine 5′-phosphate in chloroplasts which helps preventing the degradation of primary messenger RNA and promotes the production of mature messenger RNA in nucleus .
- Method : This is based on a review of the literature .
- Results : The specific outcomes are not detailed in the source .
-
Plant Protection
- Field : Plant Physiology
- Application : Gamma-Tocopherol acts as a plant protector, playing a role in antioxidant activities and cell signaling .
- Method : Genetic approaches with loss or gain of function of Tocopherol pathway genes provide insight into the role of this compound in plants .
- Results : Tocopherols show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an antioxidant and as an indicator of stress tolerance in plants .
-
Respiratory Health
- Field : Respiratory Medicine
- Application : Gamma-Tocopherol has been associated with improved lung function and reduced risk of respiratory conditions, such as chronic obstructive pulmonary disease (COPD) and lung cancer .
- Method : This is based on a review of the literature .
- Results : The specific outcomes are not detailed in the source .
-
Antioxidant Activities in Plants
- Field : Plant Biochemistry
- Application : Gamma-Tocopherol has the ability to protect up to 100 molecules of lipids, blocking the proliferation of lipid peroxidation in membranes on the expense of a hydrogen (H) atom provided to the lipid peroxyl radicals .
- Method : This is based on a review of the literature .
- Results : The specific outcomes are not detailed in the source .
-
Prevention or Treatment in Complex Diseases
- Field : Nutritional Sciences
- Application : Due to its antioxidant properties, gamma-Tocopherol is studied for its use in prevention or treatment in different complex diseases such as cancer, atherosclerosis, cardiovascular diseases, and age-related macular degeneration .
- Method : This is based on a review of the literature .
- Results : The specific outcomes are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDXNHFTDJVIY-DQCZWYHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
Record name | GAMMA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049031 | |
Record name | (+)-gamma-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light, Solid | |
Record name | GAMMA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
226.20 °C. @ 760.00 mm Hg | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
128 mg/mL | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Tocopherol | |
CAS RN |
54-28-4 | |
Record name | (+)-γ-Tocopherol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Tocopherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Tocopherol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-gamma-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-TOCOPHEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF1Z1238F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-67.50 °C. @ 760.00 mm Hg | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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